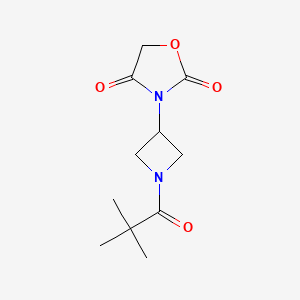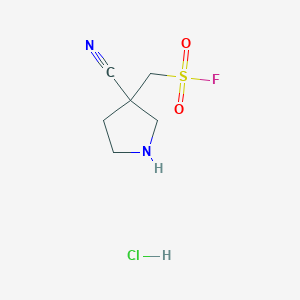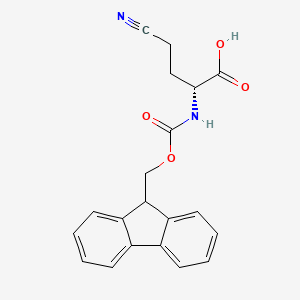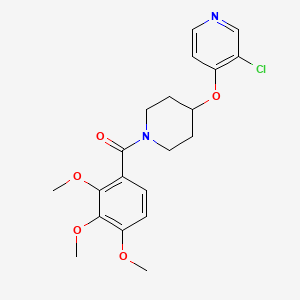
3-(1-Pivaloylazetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features an oxazolidine-2,4-dione core with a pivaloylazetidinyl substituent, making it a versatile molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pivaloylazetidin-3-yl)oxazolidine-2,4-dione typically involves the formation of the oxazolidinone ring through intramolecular cyclization. One common method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils using sodium hydride (NaH) at room temperature, yielding 2-oxazolidinones with high efficiency . Another approach involves the use of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of hypervalent iodine compounds in the intramolecular cyclization of N-allylcarbamates has been proposed for large-scale synthesis, providing an efficient pathway to obtain oxazolidinones .
Chemical Reactions Analysis
Types of Reactions
3-(1-Pivaloylazetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride (NaH) for cyclization, triazabicyclodecene for catalysis, and hypervalent iodine compounds for intramolecular cyclization .
Major Products
The major products formed from these reactions include various substituted oxazolidinones and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(1-Pivaloylazetidin-3-yl)oxazolidine-2,4-dione has a broad range of applications in scientific research:
Chemistry: The compound is used in the synthesis of complex molecules and as a building block for various chemical reactions.
Medicine: The compound is being explored for its potential use in drug development, particularly in the design of new antibiotics and anticonvulsant agents.
Industry: It is employed in polymer synthesis and catalysis, contributing to the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Pivaloylazetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to inhibit protein synthesis in bacteria, making it a potential candidate for antibiotic development . It may also interact with neurotransmitter receptors, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione: This compound shares a similar core structure but differs in the substituent attached to the oxazolidinone ring.
Thiazolidine Derivatives: These compounds have a five-membered ring structure similar to oxazolidinones but contain sulfur, which imparts different biological properties.
Uniqueness
3-(1-Pivaloylazetidin-3-yl)oxazolidine-2,4-dione is unique due to its specific substituent arrangement, which enhances its stability and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)9(15)12-4-7(5-12)13-8(14)6-17-10(13)16/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEGBUVHFTWVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2750436.png)

![(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone](/img/structure/B2750439.png)
![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B2750442.png)


![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2750446.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2750447.png)
![ethyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2750450.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2750453.png)
![4-chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B2750455.png)
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one](/img/structure/B2750458.png)

